2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLXLBFDHWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide primarily involves bromination of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide or related precursors. The key steps and conditions are as follows:
- Starting Material: N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide or its derivatives.
- Brominating Agents: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for selective bromination at the alpha-position of the acetamide side chain.
- Solvents: Dichloromethane (DCM) or acetonitrile are preferred solvents due to their ability to dissolve organic substrates and brominating agents effectively.
- Temperature: The reaction is typically conducted at low temperatures (0 to 5 °C) to avoid over-bromination and side reactions.
- Reaction Time: Varies from 1 to 4 hours depending on scale and reagent concentration.
- Workup: Quenching with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification.
Table 1: Typical Laboratory-Scale Bromination Conditions
| Parameter | Typical Range/Value |
|---|---|
| Starting material | N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
| Brominating agent | N-bromosuccinimide (NBS) or Br₂ |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 0–5 °C |
| Reaction time | 1–4 hours |
| Workup | Aqueous sodium bisulfite quench, extraction |
This method yields this compound with high selectivity and purity.
Industrial Production Methods
For industrial-scale synthesis, the process is adapted for efficiency, safety, and scalability:
- Continuous Flow Reactors: These allow precise control of reaction parameters (temperature, mixing, residence time), improving yield and reproducibility.
- Automated Systems: Automated reagent addition and monitoring reduce human error and exposure to hazardous bromine.
- Purification: Large-scale recrystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.
- Environmental Considerations: Use of greener solvents and waste minimization strategies are increasingly incorporated.
Industrial methods mirror laboratory bromination but emphasize process intensification and safety.
Reaction Mechanism and Chemical Considerations
- The bromination proceeds via electrophilic substitution at the alpha-carbon of the acetamide side chain.
- The tetrahydro-2-furanylmethoxy substituent on the phenyl ring is stable under these conditions, allowing selective modification.
- Control of temperature and reagent stoichiometry is critical to prevent polybromination or ring bromination.
Purification and Characterization
- Purification Techniques: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography.
- Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.
- Purity Standards: Typically >98% purity is required for research and pharmaceutical use.
Summary Table of Preparation Methods
| Step | Description | Key Parameters | Notes |
|---|---|---|---|
| Starting Material Synthesis | Preparation of N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide | Standard organic synthesis | Precursor for bromination |
| Bromination | Electrophilic substitution using NBS or Br₂ | Low temperature (0–5 °C), DCM solvent | Selective alpha-bromination |
| Quenching | Removal of excess bromine | Sodium bisulfite solution | Prevents over-bromination |
| Extraction & Purification | Organic extraction and recrystallization or chromatography | Solvent choice critical | Achieves high purity |
| Characterization | NMR, MS, elemental analysis | Confirms structure and purity | Ensures product identity |
Research Findings and Notes
- The selective bromination method has been validated in multiple studies, showing reproducible yields above 80% with minimal by-products.
- Industrial adaptations focus on continuous flow to reduce reaction times and improve safety handling of bromine.
- The compound’s stability under bromination conditions is notable due to the tetrahydrofuran ring, which remains intact.
- No significant alternative synthetic routes have been reported that surpass the bromination of the acetamide precursor in efficiency or selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromo group, resulting in the formation of a corresponding amine.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate ions (BrO3-)
Reduction: : Corresponding amine derivatives
Substitution: : Various substituted acetamide derivatives
Scientific Research Applications
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional isomer 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (CAS: 1138442-58-6) shares the same molecular formula (C₁₃H₁₆BrNO₃) but differs in the substitution position of the THF-methoxy group (ortho vs. para). This minor structural variation can significantly alter physicochemical properties, such as melting points, solubility, and reactivity in substitution reactions .
Substituted Phenylacetamides with Ether Linkages
Compounds like 2-Bromo-N-[4-(2-methoxyethoxy)phenyl]-acetamide (CAS: 1138445-93-8) and 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]-acetamide (CAS: 1138442-57-5) replace the THF ring with a linear methoxyethoxy chain. These analogs have a smaller molar mass (288.15 g/mol ) and may exhibit higher hydrophilicity compared to the THF-containing target compound .
Electron-Withdrawing Substituents
Derivatives such as 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 3823-19-6) and 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 25625-57-4) incorporate electron-withdrawing trifluoromethyl (-CF₃) groups.
Pharmacologically Relevant Derivatives
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS: 5504-92-7) is a key intermediate in synthesizing benzodiazepines like Cloxazolam.
Data Table: Key Comparative Properties
Research Findings and Functional Insights
Solubility and Reactivity
- The THF-methoxy group in the target compound likely improves solubility in organic solvents compared to purely aromatic analogs (e.g., 4-bromophenyl derivatives) .
- Bromine’s electronegativity facilitates nucleophilic displacement reactions, making the compound valuable in cross-coupling or alkylation processes .
Biological Activity
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16BrNO3
- Molecular Weight : 314.17 g/mol
- IUPAC Name : 2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide
The compound features a bromine atom and a tetrahydro-2-furanylmethoxy group, which may influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may impact various biochemical pathways, including those involved in:
- Enzyme inhibition
- Protein interactions
- Cellular signaling pathways
Structure-Activity Relationship (SAR)
The structure of this compound allows for a detailed analysis of its biological activity through quantitative structure-activity relationship (QSAR) models. These models help predict the compound's efficacy based on its chemical structure and functional groups. For instance, halogenated phenyl rings have shown increased lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .
Case Studies
- Antimicrobial Testing : In studies involving related chloroacetamides, compounds with halogen substitutions were effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of a bromine atom in similar compounds was linked to enhanced antimicrobial properties due to increased lipophilicity .
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in bacterial metabolism, although specific data on this compound remains to be elucidated.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C13H16BrNO3 | Potential antimicrobial | Contains bromine; likely enhances activity |
| N-(4-chlorophenyl)-2-chloroacetamide | C9H8ClNO | Effective against Gram-positive bacteria | High lipophilicity aids cell penetration |
| N-(3-bromophenyl)-2-chloroacetamide | C9H8BrNO | Effective against MRSA | Similar mechanisms expected |
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide, and what key parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Transesterification : Reacting a substituted phenylacetamide with bromoacetic acid derivatives to introduce the bromoacetamide group (e.g., as seen in analogous compounds like 2-bromo-N-(4-fluorophenyl)acetamide) .
- Etherification : Introducing the tetrahydrofuranmethoxy group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using sodium bromide in ethanol as a catalyst) .
Key parameters : - Temperature : Optimal ranges (e.g., 273–298 K) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Reaction time : Extended stirring (3–6 hours) ensures completion .
Post-synthesis purification via crystallization or column chromatography is critical for >95% purity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups in tetrahydrofuran at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 357.03 for CHBrNO) .
- IR spectroscopy : Peaks at 1650–1680 cm confirm the carbonyl group in acetamide .
X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given structural analogs’ activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Conflicting results often arise from:
- Purity variations : Impurities >5% (e.g., unreacted intermediates) skew bioactivity; validate via HPLC .
- Assay conditions : Adjust pH (e.g., 7.4 vs. 6.8) or serum content in cell culture media to mimic physiological relevance .
- Structural analogs : Compare with derivatives (e.g., bromine vs. chlorine substituents) to isolate substituent effects .
Validation strategy : - Replicate studies under standardized protocols.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What strategies optimize the reaction conditions for introducing the tetrahydrofuranmethoxy group during synthesis?
- Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
- Solvent optimization : Tetrahydrofuran/water mixtures enhance solubility of polar intermediates .
Case study : A 20% yield increase was achieved by switching from ethanol to DMF at 323 K .
Q. How does the compound’s electronic structure influence its interaction with biological targets?
- Bromine’s electronegativity : Enhances binding to hydrophobic pockets (e.g., in kinase ATP-binding sites) via halogen bonding .
- Tetrahydrofuran oxygen : Participates in hydrogen bonding with amino acid residues (e.g., Asp86 in HIV-1 protease) .
Computational modeling : - Molecular docking : Predict binding modes using AutoDock Vina .
- DFT calculations : Analyze charge distribution to guide rational design .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Byproduct formation : Brominated side products increase at >1 mmol scales; mitigate via slow reagent addition .
- Purification bottlenecks : Replace column chromatography with recrystallization in hexane/ethyl acetate .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Strain variability : Activity against S. aureus (MIC 8 µg/mL) vs. P. aeruginosa (MIC >128 µg/mL) reflects membrane permeability differences .
- Biofilm formation : Static vs. biofilm-embedded bacteria alter efficacy; use crystal violet assays to quantify biofilm inhibition .
- Compound stability : Degradation in aqueous media (t <24 hours) may explain inconsistent results .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for bromoacetamide stability .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with triplicates .
- Data reporting : Disclose purity, solvent residues, and spectroscopic data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
